2,2'-(Octane-1,8-diylbis(thio))bisethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58593-33-2 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-[8-(2-hydroxyethylsulfanyl)octylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O2S2/c13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14/h13-14H,1-12H2 |
InChI Key |
RFWDYENQLCEITI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSCCO)CCCSCCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,2 Octane 1,8 Diylbis Thio Bisethanol
Established Synthetic Routes and Reaction Mechanisms
The synthesis of 2,2'-(Octane-1,8-diylbis(thio))bisethanol has been approached through several conventional organic reactions. These methods are generally reliable and provide good yields, though they may involve multi-step processes and the use of traditional, and sometimes hazardous, reagents and solvents.
Thiol-Ene Addition Strategies
While specific examples for the direct synthesis of this compound via a thiol-ene reaction are not extensively detailed in the available literature, the principles of this "click chemistry" reaction suggest a plausible synthetic route. The thiol-ene reaction involves the addition of a thiol to an alkene, typically initiated by radicals or UV light. This method is known for its high efficiency, atom economy, and mild reaction conditions. mdpi.comresearchgate.net
A hypothetical thiol-ene pathway to the target molecule would involve the reaction of 1,8-octanedithiol (B75322) with two equivalents of 2-vinyloxyethanol. The reaction would likely proceed via a radical mechanism, initiated by a photoinitiator or thermal initiator, leading to the anti-Markovnikov addition of the thiol groups across the vinyl ether double bonds.
Table 1: Hypothetical Thiol-Ene Addition for this compound Synthesis
| Reactant 1 | Reactant 2 | Initiator | Expected Product |
|---|
Note: This represents a theoretical application of the thiol-ene reaction, as specific literature detailing this exact synthesis is scarce.
Nucleophilic Substitution Reactions with Halogenated Precursors
Nucleophilic substitution is a cornerstone of organic synthesis and represents a common and effective method for preparing thioethers. This approach can be implemented in two primary ways for the synthesis of this compound.
The first, and more documented, approach involves the reaction of an octyl dihalide with a mercaptoalcohol. Specifically, the reaction of 1,8-dibromooctane (B1199895) with 2-mercaptoethanol (B42355) in the presence of a base is a viable route. In this SN2 reaction, the thiolate anion, generated in situ by the deprotonation of 2-mercaptoethanol by a base such as sodium hydroxide (B78521) or potassium carbonate, acts as the nucleophile, displacing the bromide ions from the 1,8-dibromooctane. This method has been reported to yield the desired product in approximately 93% yield. guidechem.com
Table 2: Nucleophilic Substitution Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reported Yield |
|---|
An alternative nucleophilic substitution pathway involves the reaction of 1,8-octanedithiol with a haloalcohol, such as 2-bromoethanol (B42945) or 2-chloroethanol. orgsyn.org In this case, the dithiol is deprotonated by a base to form a dithiolate, which then attacks the electrophilic carbon of the haloalcohol, displacing the halide. This reaction is analogous to the Williamson ether synthesis. youtube.com
Step-Growth Polymerization Monomer Synthesis Routes
The di-functional nature of this compound, with its two terminal hydroxyl groups, makes it an excellent candidate as a monomer for step-growth polymerization. It can serve as a diol component in the synthesis of various polymers, most notably polyurethanes. researchgate.net
In the synthesis of polyurethanes, the hydroxyl groups of this compound react with the isocyanate groups of a diisocyanate monomer in a polyaddition reaction. The presence of the thioether linkages in the diol monomer can introduce beneficial properties to the resulting polyurethane, such as improved thermal stability and refractive index.
The synthesis of this compound for this purpose would follow the established nucleophilic substitution routes described previously to ensure high purity of the monomer, which is crucial for achieving high molecular weight polymers.
Novel and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical processes, recent research has focused on developing greener synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. bohrium.commdpi.com
Solvent-Free and Catalytic Methods
The synthesis of thioethers can be achieved under solvent-free conditions, often with the aid of a catalyst. These methods reduce the environmental impact associated with volatile organic solvents. researchgate.net For the synthesis of this compound, a solvent-free nucleophilic substitution reaction could be envisioned.
Catalytic approaches offer the advantage of increasing reaction rates and selectivity, often under milder conditions. Both acid and base catalysts can be employed for thioether synthesis. For instance, solid acid catalysts could potentially be used in the reaction between 1,8-octanediol (B150283) and 2-mercaptoethanol, although this would be a less conventional route. More commonly, base-catalyzed reactions, as mentioned in the nucleophilic substitution section, can be optimized using phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate and yield.
High-Yield and Scalable Production Techniques
For the industrial production of this compound, high-yield and scalable synthesis methods are paramount. The nucleophilic substitution reaction between 1,8-dibromooctane and 2-mercaptoethanol, with its reported high yield, presents a strong candidate for scalable production. guidechem.com Process optimization, including reaction concentration, temperature control, and efficient product isolation, would be key to achieving a cost-effective and scalable process. researchgate.netnih.gov
Furthermore, flow chemistry presents a modern and scalable approach. A continuous flow process for the nucleophilic substitution could offer advantages such as improved heat and mass transfer, better reaction control, and enhanced safety, leading to a more efficient and scalable production of this compound.
Derivatization Chemistry and Functionalization Studies
The presence of both hydroxyl and thioether functional groups in this compound provides multiple avenues for chemical modification. Researchers have explored various strategies to derivatize this compound to alter its physical and chemical properties, such as solubility, reactivity, and thermal stability, thereby expanding its utility in diverse fields.
Reactions at Hydroxyl Functionalities
The two primary hydroxyl groups are key sites for derivatization, readily undergoing reactions typical of alcohols, such as esterification and etherification. These reactions are fundamental in synthesizing a range of functional derivatives.
Esterification: The conversion of the hydroxyl groups to ester functionalities is a common strategy to modify the properties of this compound. For instance, esterification with various acyl chlorides or carboxylic anhydrides can introduce a wide array of functional groups. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the general principles of diol esterification are well-established. Such reactions would typically be carried out in the presence of an acid catalyst or a coupling agent. The resulting diesters would exhibit increased hydrophobicity and could be designed to have specific thermal or mechanical properties depending on the nature of the ester side chains. These ester derivatives are potential candidates for use as plasticizers, specialty monomers for polyesters, or as building blocks for polyurethanes.
Etherification: Similar to esterification, the hydroxyl groups can be converted to ether linkages. Williamson ether synthesis, for example, could be employed by reacting the diol with alkyl halides in the presence of a strong base. This modification would alter the polarity and hydrogen bonding capability of the molecule.
The table below summarizes the potential esterification and etherification reactions of the hydroxyl groups.
| Reaction Type | Reagents | Functional Group Introduced | Potential Product Properties |
| Esterification | Acyl chlorides, Carboxylic anhydrides | Ester (-O-C=O)-R) | Increased hydrophobicity, tailored thermal properties |
| Etherification | Alkyl halides, Base | Ether (-O-R) | Altered polarity, reduced hydrogen bonding |
Modifications Involving Thioether Linkages
The thioether linkages in this compound are susceptible to oxidation, offering another route for functionalization. The sulfur atoms can be oxidized to form sulfoxides or sulfones, which significantly alters the polarity and chemical reactivity of the molecule.
Oxidation to Sulfoxides and Sulfones: The oxidation of the thioether groups can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The reaction can be controlled to selectively produce the sulfoxide (B87167) or can be driven to completion to form the sulfone.
Sulfoxide Formation: Partial oxidation yields the corresponding bis(sulfoxide) derivative. This transformation introduces polar sulfoxide groups, which would be expected to increase the hydrophilicity and potential for coordination with metal ions.
Sulfone Formation: Complete oxidation results in the formation of the bis(sulfone) derivative. The sulfone groups are highly polar and electron-withdrawing, which would dramatically change the electronic properties and solubility of the molecule.
These oxidized derivatives could find applications as high-polarity solvents, ligands in coordination chemistry, or as monomers for specialty polymers with enhanced thermal stability.
The following table outlines the oxidation reactions of the thioether linkages.
| Oxidation State | Oxidizing Agent | Functional Group Formed | Potential Product Properties |
| Sulfoxide | Hydrogen Peroxide (controlled) | Sulfoxide (-S=O) | Increased polarity and hydrophilicity |
| Sulfone | Hydrogen Peroxide (excess) | Sulfone (-SO2-) | High polarity, altered electronic properties |
Preparation of Functionalized Derivatives for Specific Applications
The derivatization of this compound is primarily driven by the need to create functional molecules for specific applications, particularly in the realm of polymer science.
Monomers for Polyurethanes and Polyesters: With its two hydroxyl groups, this compound can act as a diol monomer in the synthesis of polyurethanes and polyesters. In polyurethane synthesis, it would react with diisocyanates to form polymers containing thioether linkages in the backbone. These thioether units can enhance the refractive index, chemical resistance, and adhesion of the resulting polyurethane. Similarly, in polyester (B1180765) synthesis, it can be co-polymerized with dicarboxylic acids or their derivatives. The long, flexible octane (B31449) chain would impart flexibility to the polymer backbone.
Crosslinking Agents: Derivatives of this compound, particularly those with reactive end groups introduced through esterification or etherification, could serve as crosslinking agents. For example, acrylated or methacrylated derivatives could be synthesized by reacting the hydroxyl groups with acryloyl chloride or methacryloyl chloride. These derivatives could then be used in free-radical polymerization to form crosslinked polymer networks for coatings, adhesives, and hydrogels.
While detailed research on the synthesis and application of specific functionalized derivatives of this compound is limited in readily accessible literature, its chemical structure suggests significant potential for the creation of a diverse range of valuable materials through the targeted modification of its hydroxyl and thioether functionalities. Further research into the derivatization of this compound is warranted to fully explore its capabilities.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2'-(Octane-1,8-diylbis(thio))bisethanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Proton and Carbon-13 NMR Analyses
Due to the symmetry of the molecule, a reduced number of signals would be expected in both the ¹H and ¹³C NMR spectra. The octane (B31449) chain possesses a plane of symmetry, which would render corresponding methylene (B1212753) groups chemically equivalent.
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the hydroxyl group (-OH), the methylene groups adjacent to the oxygen (-CH₂-O), the methylene groups adjacent to the sulfur (-S-CH₂-), and the different methylene groups of the central octane chain. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Carbon-13 (¹³C) NMR: Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the chemically non-equivalent carbon atoms. We would anticipate signals for the carbon attached to the hydroxyl group, the carbon attached to the sulfur atom, and a set of signals for the carbons of the octane backbone. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Predicted ¹H and ¹³C NMR Data (Illustrative)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| HO-CH₂ - | ~3.7 | ~61 |
| HO -CH₂- | Variable | - |
| -S-CH₂ -CH₂-O- | ~2.7 | ~36 |
| -S-CH₂ -(CH₂)₆- | ~2.5 | ~32 |
| -S-CH₂-C H₂-(CH₂)₄- | ~1.6 | ~29 |
| -S-(CH₂)₂-C H₂-(CH₂)₂- | ~1.4 | ~29 |
| -S-(CH₂)₃-C H₂-C H₂-(CH₂)₃-S- | ~1.3 | ~28 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an actual experimental spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the establishment of the sequence of methylene groups within the ethanol (B145695) and octane fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing a clear link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection between the thioether sulfur atom and both the octane chain and the ethanol moiety.
Vibrational Spectroscopy (Infrared and Raman) in Conformational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and providing insights into its conformational properties.
The key vibrational modes expected for this compound would include:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methylene groups.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the carbon-oxygen single bond.
C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ range, which are characteristic of the thioether linkages.
Expected Vibrational Spectroscopy Data (Illustrative)
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch | 3200-3600 | IR |
| C-H Stretch | 2850-3000 | IR, Raman |
| C-O Stretch | 1000-1260 | IR |
| C-S Stretch | 600-800 | IR, Raman |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight of a compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the this compound molecule with high precision. This would allow for the confirmation of its elemental composition, C₁₂H₂₆O₂S₂. The expected monoisotopic mass would be approximately 266.1374 g/mol .
Fragmentation Pattern Analysis
In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as:
Cleavage of the C-S bonds, leading to fragments corresponding to the octane chain and the thioethanol units.
Loss of a water molecule (H₂O) from the parent ion.
Fragmentation of the octane backbone.
Hypothetical Fragmentation Data
| m/z (mass-to-charge ratio) | Possible Fragment |
| 266 | [M]⁺ (Molecular Ion) |
| 248 | [M - H₂O]⁺ |
| 163 | [M - CH₂CH₂OHS]⁺ |
| 112 | [C₈H₁₆]⁺ |
| 77 | [CH₂CH₂OHS]⁺ |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would depend on the ionization technique used.
X-ray Diffraction Studies of Crystalline Analogues and Derived Complexes
Direct single-crystal X-ray diffraction analysis of this compound has not been reported in the literature. The inherent conformational flexibility of the eight-carbon alkyl chain, coupled with the rotational freedom of the thio-ethanol side chains, presents significant challenges to obtaining crystals suitable for diffraction studies. Consequently, structural understanding at the atomic level is derived from the analysis of crystalline analogues that share key structural motifs and from metal-coordinated complexes derived from similar flexible dithioether ligands.
Crystalline Analogues of the Octane-1,8-diyl Backbone
To understand the preferred conformation of the octane-1,8-diyl chain in a crystalline environment, analogues where the flexible end groups are replaced with moieties that promote crystallization can be examined. A notable example is Diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate. X-ray diffraction studies of this compound reveal that the molecule is centrosymmetric, with the center of inversion located at the midpoint of the C4-C4' bond of the alkyl chain. researchgate.net Crucially, the central octyl chain adopts a fully extended, all-trans (anti) conformation. researchgate.netiucr.orgtcsedsystem.edu This linear, staggered arrangement minimizes steric strain and facilitates efficient packing in the crystal lattice. researchgate.net This observation suggests that the octane backbone in this compound is predisposed to adopt a similar extended conformation if crystallization can be induced.
The crystallographic parameters for this analogue provide a model for the spatial dimensions of the octane linker.
| Parameter | Value |
|---|---|
| Compound | Diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate |
| Formula | C₂₆H₃₄O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6734 (5) |
| b (Å) | 9.8044 (8) |
| c (Å) | 10.5156 (7) |
| α (°) | 70.168 (6) |
| β (°) | 89.894 (6) |
| γ (°) | 74.736 (5) |
| V (ų) | 601.03 (8) |
Data sourced from Khan et al. (2022). researchgate.net
Structural Analysis of Derived Metal Complexes
The thioether sulfur atoms in this compound are soft donors, making them excellent ligands for soft transition metal ions. wikipedia.org Upon complexation, the flexible nature of the ligand allows it to adopt various coordination modes. It can act as a chelating ligand, binding to a single metal center to form a macrocyclic ring, or it can function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. globethesis.com
While no crystal structures of complexes with this compound itself are available, studies on ligands with similar long-chain dithioether backbones provide significant insight. The coordination chemistry of these flexible ligands is often dictated by the steric and electronic requirements of the metal center and the presence of ancillary ligands. globethesis.com
For instance, studies on dithioether ligands with rigid backbones, such as o-C₆H₄(CH₂SMe)₂, show that they can coordinate in both chelating and bridging fashions. nih.govsoton.ac.uk In the binuclear complex [{RuCl₂(p-cymene)}₂{µ-o-C₆H₄(CH₂SMe)₂}], the dithioether ligand bridges two ruthenium centers. nih.govsoton.ac.uk In contrast, when chelating to a single metal like palladium or platinum in complexes such as [MCl₂{o-C₆H₄(CH₂SMe)₂}], the ligand forms a stable ring, albeit with wide and often distorted S-M-S bite angles of around 100°. nih.govsoton.ac.uk This demonstrates the adaptability of the thioether donors.
Key structural features observed in related transition metal-thioether complexes include:
Pyramidal Geometry: The sulfur atom adopts a pyramidal geometry upon coordination to a metal center. wikipedia.org
Bond Angles: Typical C-S-C bond angles within the thioether ligand are approximately 99°, a value that is largely unaffected by coordination. wikipedia.org
Coordination Modes: The high flexibility of an octane-based linker allows for diverse structural outcomes, including the formation of one-dimensional chain complexes or two-dimensional layered networks, depending on the coordination preferences of the metal ion and co-ligands. globethesis.com
| Structural Feature | Observation in Representative Dithioether Complexes |
|---|---|
| Coordination Geometry at Sulfur | Pyramidal |
| Typical C-S-C Angle (°) | ~99 |
| Coordination Modes | Chelating (mononuclear), Bridging (polynuclear) |
| Chelate S-M-S Angle (°) | Can be unusually obtuse (~100°) depending on backbone |
Data generalized from studies on transition metal thioether complexes. wikipedia.orgnih.govsoton.ac.uk
Computational and Theoretical Investigations of 2,2 Octane 1,8 Diylbis Thio Bisethanol
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity and properties of 2,2'-(Octane-1,8-diylbis(thio))bisethanol.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would likely focus on optimizing the molecular geometry to find its most stable conformation. These calculations can predict key electronic properties such as the distribution of electron density, electrostatic potential, and the energies of the frontier molecular orbitals.
For instance, the electrostatic potential map would reveal the electron-rich regions, anticipated to be around the oxygen and sulfur atoms due to their high electronegativity, and the electron-poor regions, likely associated with the hydrogen atoms of the hydroxyl groups. This information is crucial for understanding how the molecule interacts with other chemical species.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Description |
| Dipole Moment | Non-zero, indicating a polar molecule. |
| Electron Affinity | Moderate, suggesting a tendency to accept electrons. |
| Ionization Potential | High, indicating that a significant amount of energy is required to remove an electron. |
| Electrostatic Potential | Negative regions around oxygen and sulfur atoms; positive regions around hydroxyl hydrogens. |
Note: The values in this table are illustrative and represent expected trends based on the molecular structure.
Molecular orbital (MO) theory provides a detailed picture of the bonding and electronic transitions within a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For this compound, the HOMO is expected to be localized on the sulfur and oxygen atoms, which are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the carbon backbone, indicating the regions susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Molecular Dynamics Simulations of Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with other molecules. Studies on similar long-chain alkanes and cyclic thioethers have demonstrated the utility of MD in understanding their physical properties. mdpi.comresearchgate.netmdpi.com
The octane (B31449) chain in this compound allows for a high degree of conformational freedom. MD simulations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This flexibility is crucial for its function in various applications, as it dictates how the molecule can orient itself to interact with other species.
Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules or with solvent molecules. These interactions are fundamental to the bulk properties of the compound, including its solubility, boiling point, and viscosity.
Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. The vibrational modes of this compound can be calculated using quantum chemical methods. smu.edu These calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra.
The predicted vibrational spectrum would exhibit characteristic peaks corresponding to specific functional groups. For example, the O-H stretching vibrations of the hydroxyl groups would appear in the high-frequency region of the IR spectrum. The C-S stretching vibrations would be found at lower frequencies and can provide information about the conformation of the thioether linkages. nih.gov The various C-H stretching and bending modes of the octane backbone would also be present. libretexts.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (alkane) | Stretching | 2850-2960 |
| C-H | Bending | 1350-1470 |
| C-O | Stretching | 1050-1150 |
| C-S | Stretching | 600-800 |
Note: These are typical frequency ranges and the exact values for this compound would require specific calculations.
Computational Design of Derivatives with Tailored Properties
A significant advantage of computational chemistry is its ability to aid in the rational design of new molecules with specific, desired properties. nih.gov By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic and physical properties.
For example, the length of the alkyl chain could be varied to modulate the molecule's flexibility and solubility. Replacing the hydroxyl groups with other functional groups could introduce new chemical reactivity or alter its intermolecular interactions. mdpi.com DFT calculations on these virtual derivatives can quickly screen for promising candidates for synthesis, saving significant time and resources in the laboratory. This computational-led design process is a powerful strategy for developing new materials with tailored functionalities. mdpi.com
Applications in Polymer Chemistry and Advanced Materials Science
Utilization as a Monomer in Polymer Synthesis
The bifunctional nature of 2,2'-(Octane-1,8-diylbis(thio))bisethanol, with its two primary hydroxyl groups, makes it an ideal candidate as a monomeric building block for various polymerization reactions. Its incorporation into polymer chains can significantly influence the final properties of the material, introducing flexibility, hydrophobicity, and potential sites for further chemical modification.
Polyurethanes and Poly(ester-thioether)s
In the synthesis of polyurethanes, this compound can serve as a diol chain extender or as a component of the soft segment. When used as a chain extender, it reacts with diisocyanates to form the hard segments of the polyurethane, influencing the material's modulus and thermal properties. The long, flexible octane (B31449) chain of the diol can enhance the elastomeric properties of the resulting polyurethane. The general reaction for polyurethane formation involves the reaction of a diol with a diisocyanate, as shown below:
General Polyurethane Synthesis
| Reactant A | Reactant B | Polymer Product |
|---|
The presence of thioether linkages can also improve the chemical resistance and refractive index of the polyurethane.
Similarly, this diol is a valuable monomer for the synthesis of poly(ester-thioether)s. These polymers combine the desirable properties of both polyesters and polythioethers. The incorporation of this compound can be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polymers often exhibit enhanced thermal stability and mechanical properties. The synthesis of poly(ester-thioether)s can be achieved via several methods, including thiol-ene "click" chemistry, which offers high efficiency and mild reaction conditions.
Cross-linking Agents in Thermosetting Polymers and Elastomers
The hydroxyl groups of this compound can react with various cross-linking agents to form three-dimensional polymer networks, characteristic of thermosetting polymers and elastomers. In epoxy resin systems, for instance, the hydroxyl groups can react with the epoxy rings, contributing to the curing process and the final network structure. The long aliphatic chain of the diol can impart flexibility and toughness to the otherwise brittle epoxy thermosets.
Integration into Functional Polymer Systems
The unique chemical structure of this compound allows for its integration into functional polymer systems, leading to materials with tailored properties and responsiveness to external stimuli.
Polymer Networks with Enhanced Properties
By incorporating this compound into polymer networks, it is possible to achieve a range of enhanced properties. The flexible octane backbone can improve the impact resistance and toughness of rigid polymer networks. Furthermore, the thioether linkages are known to possess antioxidant properties and can enhance the thermal and oxidative stability of the polymer. Research into thioether-containing polymers has shown their potential in applications requiring high refractive indices.
Potential Property Enhancements in Polymer Networks
| Property | Contribution of this compound |
|---|---|
| Flexibility/Toughness | The long, flexible octane chain. |
| Thermal/Oxidative Stability | Presence of thioether linkages. |
| Refractive Index | Contribution from the sulfur atoms in the thioether groups. |
Polymeric Materials for Specialized Industrial Applications
The properties imparted by this compound make polymers containing this monomer suitable for a variety of specialized industrial applications. For example, the enhanced refractive index of polyurethanes and poly(ester-thioether)s synthesized with this diol makes them candidates for optical applications, such as lenses and coatings. The chemical resistance and thermal stability of these polymers are advantageous in demanding environments, for instance, as sealants, adhesives, and coatings in the automotive and aerospace industries.
Role in the Design and Engineering of Polymer Composites
In the realm of polymer composites, this compound can play a crucial role as a matrix component or as a surface modifier for fillers. Its ability to enhance the toughness and flexibility of the polymer matrix can lead to composites with improved impact strength and durability.
Coordination Chemistry and Ligand Applications of 2,2 Octane 1,8 Diylbis Thio Bisethanol
Complexation with Transition Metal Ions
The presence of soft sulfur donors and hard oxygen donors in 2,2'-(Octane-1,8-diylbis(thio))bisethanol makes it a versatile ambidentate ligand capable of coordinating with a variety of transition metal ions. The nature of the metal-ligand interaction would be governed by the Hard and Soft Acids and Bases (HSAB) principle, with the thioether groups showing a preference for softer metal ions like Pd(II), Pt(II), and Ag(I), and the alcohol groups favoring harder metal ions such as Cr(III), Fe(III), and Co(II).
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be crucial to solubilize both the ligand and the metal precursor. Alcohols, acetonitrile, or chlorinated solvents are common choices for such reactions.
The characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties.
| Technique | Expected Information |
| Infrared (IR) Spectroscopy | Shifts in the C-S and O-H stretching frequencies upon coordination to the metal center, providing evidence of ligand binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the complex, which can help determine the coordination geometry. |
| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |
| Mass Spectrometry | Confirmation of the molecular weight and stoichiometry of the complex. |
| Elemental Analysis | Determination of the elemental composition of the complex, further confirming its stoichiometry. |
Ligand Binding Modes and Coordination Geometries
The flexibility of the octane (B31449) backbone in this compound allows it to adopt various conformations, leading to a diversity of potential binding modes and coordination geometries.
Chelating Bidentate (S,O): Each thioether-ethanol arm could chelate to a metal center through one sulfur and one oxygen atom, forming a stable five-membered ring.
Bridging Ligand: The ligand could bridge two metal centers, with each metal being coordinated by one thioether-ethanol arm. The long octyl chain provides the necessary flexibility for this mode.
Tridentate or Tetradentate (S,O,S',O'): Depending on the size and electronic properties of the metal ion, the ligand could potentially wrap around a single metal center, coordinating through both sulfur and both oxygen atoms.
The resulting coordination geometries would be dictated by the preferred coordination number of the metal ion and the steric constraints of the ligand. Common geometries such as square planar, tetrahedral, and octahedral could be anticipated.
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
Thioether-containing ligands have been extensively used in catalysis. The electronic properties of the sulfur atom can be readily tuned, which in turn influences the catalytic activity of the metal center.
Design of Catalytic Systems with Thioether-Alcohol Ligands
Complexes of this compound with transition metals such as palladium, rhodium, and ruthenium could be expected to show catalytic activity in a range of organic transformations. The presence of both soft thioether and hard alcohol donors could lead to hemilabile behavior, where one of the donor groups can dissociate from the metal center to create a vacant coordination site for substrate binding, which is often a key step in a catalytic cycle.
Potential catalytic applications could include:
Cross-coupling reactions: Palladium complexes are renowned for their activity in reactions like Suzuki, Heck, and Sonogashira couplings.
Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes are often employed in these reactions.
Carbonylation reactions: The ability of thioether ligands to stabilize low-valent metal centers makes them suitable for carbonylation catalysis.
Mechanistic Studies of Catalytic Activity
Elucidating the mechanism of a catalytic reaction involving a this compound metal complex would involve a combination of experimental and computational techniques. In-situ spectroscopic monitoring (e.g., NMR, IR) of the reaction mixture could help identify key intermediates. Kinetic studies would provide information about the rate-determining step. Density Functional Theory (DFT) calculations could be used to model the reaction pathway and rationalize the observed reactivity and selectivity.
Formation of Coordination Polymers and Metal-Organic Frameworks
The bifunctional nature of this compound, with two distinct donor sites separated by a flexible spacer, makes it an attractive building block for the construction of coordination polymers and metal-organic frameworks (MOFs).
Supramolecular Assembly and Host Guest Chemistry
Non-Covalent Interactions in Self-Assembly Processes
The self-assembly of 2,2'-(octane-1,8-diylbis(thio))bisethanol into ordered supramolecular structures is directed by a combination of non-covalent interactions. The final architecture is a result of the delicate balance between these forces.
The terminal hydroxyl (-OH) groups of this compound are primary sites for hydrogen bonding. acs.org These groups can act as both hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bond networks. These interactions are highly directional and play a crucial role in determining the packing of the molecules in the resulting assembly. For instance, linear chains or cyclic motifs can be formed through head-to-tail or head-to-head hydrogen bonding arrangements between the hydroxyl groups. nih.gov
The central octane (B31449) chain of this compound is a significant contributor to the self-assembly process through hydrophobic and dispersive forces. In polar environments, the hydrophobic octane chains will tend to aggregate to minimize their contact with the solvent, a phenomenon known as the hydrophobic effect. researchgate.net This hydrophobic collapse is a major driving force for the self-assembly of amphiphilic molecules like this compound.
Furthermore, the flexible octane chains can pack closely together, maximizing van der Waals interactions (dispersive forces) between them. The length and flexibility of the alkyl chain influence the strength of these interactions and, consequently, the ordering and stability of the assembled structure. acs.org The interplay between the hydrophilic and hydrophobic parts of the molecule can lead to the formation of various aggregate structures, such as micelles or bilayers, in aqueous solutions. nih.govacs.org
Molecular Recognition and Host-Guest Complexation
The presence of both hydrogen-bonding hydroxyl groups and electron-rich thioether sulfur atoms makes this compound a potential host molecule for the recognition and binding of specific guest species.
By leveraging the binding capabilities of the hydroxyl and thioether groups, receptors based on this compound can be designed for the selective recognition of various analytes. The hydroxyl groups can form hydrogen bonds with guest molecules containing complementary functionalities, such as carboxylates or amides. The thioether sulfur atoms can act as soft donor sites, enabling coordination with soft metal ions like Ag⁺, Hg²⁺, or Pd²⁺. researchgate.netpsu.edu
The flexible octane spacer allows the two thioethanol binding units to adopt different conformations, potentially enabling the molecule to chelate a single guest or to bridge between two guest species. The design of specific receptors would involve considering the size, shape, and chemical nature of the target analyte to achieve optimal binding affinity and selectivity.
The formation of a host-guest complex between this compound and a guest molecule is an equilibrium process characterized by a specific stoichiometry and thermodynamic parameters. The stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1 host:guest ratio) depends on the relative sizes and binding modes of the host and guest.
Table 1: Hypothetical Thermodynamic Data for Host-Guest Complexation
| Guest Analyte | Host:Guest Stoichiometry | Binding Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |
| Metal Ion (e.g., Ag⁺) | 1:1 | 1.5 x 10⁴ | -23.8 | -35.2 | 11.4 |
| Organic Molecule | 1:1 | 5.0 x 10² | -15.4 | -20.1 | 4.7 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar host-guest systems.
Construction of Supramolecular Architectures and Soft Materials
The self-assembly properties of this compound can be harnessed to construct a variety of supramolecular architectures and soft materials. By controlling experimental conditions such as solvent, temperature, and concentration, it is possible to direct the self-assembly process towards the formation of specific structures.
For example, in solution, it may form micelles or vesicles, where the hydrophobic octane chains are sequestered in the core and the hydrophilic thioethanol groups are exposed to the solvent. At interfaces, it could form self-assembled monolayers (SAMs) on suitable substrates, with the nature of the assembly being influenced by the interactions with the surface. acs.org The ability to form extended hydrogen-bonded networks could also lead to the formation of gels or liquid crystalline phases.
Furthermore, the incorporation of guest molecules into the self-assembled structures can lead to the formation of functional materials. For instance, the complexation of metal ions within a supramolecular polymer of this compound could result in new materials with interesting optical or catalytic properties. The design and construction of these supramolecular architectures open up possibilities for applications in areas such as sensing, catalysis, and drug delivery. nih.gov
Sensing Applications through Molecular Recognition
The molecular structure of this compound, featuring a flexible hydrophobic backbone and polar functional groups, suggests its potential utility in the realm of chemical sensing through the principles of supramolecular and host-guest chemistry. While specific research on this compound's sensing capabilities is not extensively documented in publicly available literature, its constituent parts—thioether linkages, hydroxyl groups, and an eight-carbon chain—are well-known for their roles in molecular recognition and the construction of chemical sensors.
The thioether sulfur atoms in the molecule are soft bases, according to Hard and Soft Acids and Bases (HSAB) theory, which gives them a predisposition for binding with soft acid metal ions. This makes compounds like this compound potential candidates for the selective detection of heavy metal ions such as mercury(II), lead(II), and cadmium(II), which are environmentally and biologically significant analytes. The flexible octane backbone allows the molecule to adopt various conformations, potentially creating a pre-organized binding pocket or 'host' cavity that can selectively accommodate a specific 'guest' ion. This conformational flexibility is a key aspect of host-guest chemistry, enabling the molecule to wrap around a target analyte.
The terminal hydroxyl groups can engage in hydrogen bonding, which can either stabilize the host-guest complex or be used to signal the binding event. For instance, the binding of a metal ion could induce a conformational change that alters the hydrogen-bonding network, a change that could be detected spectroscopically.
One of the primary ways such a molecule could be integrated into a sensing platform is through its incorporation into an ion-selective electrode (ISE). In this application, the compound would act as an ionophore within a polymeric membrane. The ionophore selectively binds to the target ion at the membrane-sample interface, leading to a charge separation that generates a measurable potentiometric signal. The selectivity of the ISE would be directly related to the binding affinity and selectivity of this compound for the target ion over other interfering ions.
Another potential application is in the development of optical sensors. The molecule could be functionalized with a chromophore or fluorophore. Upon binding of a target analyte, the conformational change in the this compound moiety could alter the electronic environment of the attached signaling unit, resulting in a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor).
Hypothetical Potentiometric Selectivity Coefficients for a this compound-Based Sensor for Hg²⁺
| Interfering Ion (Mⁿ⁺) | log KpotHg²⁺, Mⁿ⁺ |
| Cadmium(II) (Cd²⁺) | -2.5 |
| Lead(II) (Pb²⁺) | -3.0 |
| Copper(II) (Cu²⁺) | -3.2 |
| Zinc(II) (Zn²⁺) | -4.0 |
| Sodium(I) (Na⁺) | -5.5 |
| Potassium(I) (K⁺) | -5.7 |
This table is illustrative and presents hypothetical data based on the expected chemical properties of thioether-containing ionophores for heavy metal sensing. The values are not derived from experimental studies of this compound.
Other Specialized Industrial Chemical Processes and Niche Applications
Formulation as Components in Industrial Lubricants and Additives
While specific performance data for 2,2'-(Octane-1,8-diylbis(thio))bisethanol as a lubricant additive is not extensively documented in publicly available literature, the presence of thioether linkages suggests its potential utility in enhancing the anti-wear (AW) and extreme pressure (EP) properties of industrial lubricants. Sulfur-containing compounds have a long history of use in lubrication technology. alsglobal.commundoals.com They function by forming a protective film on metal surfaces under conditions of high load and temperature, preventing direct metal-to-metal contact and reducing friction and wear. alsglobal.com
The thioether sulfur in this compound is generally considered less reactive, or "inactive," compared to the sulfur in additives like dithiophosphates. develub.com This characteristic can be advantageous in applications where corrosion of yellow metals (such as copper and bronze alloys) is a concern. alsglobal.com The long octane (B31449) chain would contribute to the oil solubility of the molecule, a critical factor for its effective dispersion within a lubricant base oil. Furthermore, the terminal hydroxyl groups could offer synergistic effects, potentially improving surface adhesion and modifying the frictional characteristics of the lubricant.
The performance of sulfur-containing additives is highly dependent on the specific formulation and operating conditions. The table below outlines the general functions of different types of lubricant additives to provide context for the potential role of this compound.
| Additive Type | Primary Function | Mechanism of Action | Potential Relevance of this compound |
|---|---|---|---|
| Anti-Wear (AW) Agents | Reduce wear under boundary lubrication conditions. | Form a protective film on metal surfaces through chemical reaction. precisionlubrication.com | The thioether groups could form a sulfide (B99878) layer at elevated temperatures, providing anti-wear protection. |
| Extreme Pressure (EP) Additives | Prevent catastrophic wear and welding under high loads. | React with metal surfaces at high temperatures to form a sacrificial layer. alsglobal.com | The sulfur atoms could provide extreme pressure properties, particularly in demanding industrial applications. |
| Friction Modifiers | Reduce the coefficient of friction. | Form adsorbed films on metal surfaces to reduce frictional losses. | The long alkyl chain and polar hydroxyl groups could contribute to friction modification. |
| Corrosion Inhibitors | Protect metal surfaces from chemical attack. | Form a protective barrier on the metal surface. | The "inactive" nature of the thioether sulfur may result in lower corrosivity (B1173158) compared to other sulfur-based additives. |
Use in Surfactant and Emulsifier Systems
The amphiphilic nature of this compound, possessing both a hydrophobic octane tail and hydrophilic bis(ethanol) head groups, suggests its potential as a nonionic surfactant or emulsifier. Nonionic surfactants are valued for their stability over a wide range of pH and electrolyte concentrations. nih.gov The balance between the hydrophobic and lipophilic portions of a surfactant molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB), determines its suitability for specific applications such as emulsification, wetting, or detergency.
The presence of thioether linkages may also influence its interfacial properties and interaction with other components in a formulation. For instance, thiolated nonionic surfactants have been investigated for their mucoadhesive properties in drug delivery systems, indicating that the sulfur atom can impart unique functionalities. nih.gov
Chemical Reagents and Intermediates in Fine Chemical Synthesis
The bifunctional nature of this compound, with its two terminal hydroxyl groups, makes it a valuable intermediate in fine chemical synthesis, particularly in the production of more complex molecules and polymers. The hydroxyl groups can undergo a variety of chemical transformations, including esterification, etherification, and reaction with isocyanates to form urethanes.
The long and flexible octane-1,8-diylbis(thio) core can be incorporated into larger molecular structures to impart specific properties such as flexibility, hydrophobicity, and potentially enhanced thermal or chemical stability due to the presence of thioether linkages. For example, it can serve as a diol monomer in condensation polymerization reactions to produce polyesters and polyurethanes.
The synthesis of this compound itself involves a multi-step process, typically starting from 1,8-dibromooctane (B1199895). This precursor is reacted with a sulfur source, such as thiourea, followed by hydrolysis to yield 1,8-octanedithiol (B75322). The dithiol is then reacted with ethylene (B1197577) oxide or a 2-haloethanol to introduce the terminal hydroxyl groups. This synthetic route highlights its role as a building block derived from simpler starting materials.
Applications in Specialty Coatings and Resins
In the realm of specialty coatings and resins, this compound can function as a diol component in the synthesis of various polymers, most notably polyurethanes. researchgate.netacs.org Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to durable coatings and elastomers. acs.org The properties of a polyurethane are highly dependent on the structure of the polyol and isocyanate monomers used in its synthesis. ufrgs.br
When used as a chain extender or as part of a polyol blend, this compound can introduce a flexible, hydrophobic segment into the polymer backbone. ufrgs.brresearchgate.net This can influence the mechanical properties of the resulting resin, such as its elasticity, toughness, and impact resistance. The presence of thioether linkages may also enhance the chemical resistance and refractive index of the coating. For example, sulfur-containing polyols have been explored for use in polyurethane products such as coatings, adhesives, sealants, and elastomers. google.com
The incorporation of thio-urethane oligomers in resin cements has been shown to improve mechanical properties, reduce polymerization shrinkage stress, and enhance adhesion. researchgate.net While structurally different, this demonstrates the potential benefits of incorporating sulfur-containing diols like this compound into resin formulations. The flexibility of the octane chain could be particularly beneficial in applications requiring coatings that can withstand bending or impact without cracking.
The following table summarizes the potential impact of incorporating this compound into specialty coatings and resins.
| Property | Potential Influence of this compound | Rationale |
|---|---|---|
| Flexibility | Increased | The long, flexible octane chain can enhance the elasticity of the polymer network. |
| Hydrophobicity | Increased | The C8 alkyl backbone imparts water-repellent properties to the coating surface. |
| Chemical Resistance | Potentially Enhanced | Thioether linkages are generally more resistant to hydrolysis than ester linkages. |
| Adhesion | Potentially Improved | The terminal hydroxyl groups can form hydrogen bonds with substrates, and the overall molecular structure can influence interfacial properties. |
| Refractive Index | Potentially Increased | Sulfur-containing compounds can increase the refractive index of polymers. |
Q & A
Q. What are the optimal synthetic routes for 2,2'-(Octane-1,8-diylbis(thio))bisethanol, and how can reaction efficiency and purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,8-dibromooctane and 2-mercaptoethanol under alkaline conditions. AI-powered retrosynthesis tools (e.g., Template_relevance Reaxys) can predict alternative pathways using thioether-forming reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by HPLC analysis (C18 column, UV detection at 254 nm) ensures ≥95% purity. Validate intermediates using FT-IR (S-H stretch at ~2550 cm⁻¹) and confirm the final product via ¹H NMR (δ 2.65–2.75 ppm for -SCH₂- protons) .
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for thioether (-S-CH₂-) and hydroxyl (-OH) groups. Use DMSO-d₆ as a solvent to observe -OH protons (δ 4.5–5.0 ppm) .
- FT-IR : Confirm S-C bonds (600–700 cm⁻¹) and hydroxyls (broad peak ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 294.14 (C₁₂H₂₆O₂S₂) .
Q. How should researchers design experiments to evaluate its surfactant properties in aqueous systems?
- Methodological Answer : Employ a factorial design to test variables: concentration (0.1–10 mM), pH (5–9), and temperature (25–50°C). Measure critical micelle concentration (CMC) via surface tension plots (Du Noüy ring method). Correlate results with molecular dynamics simulations to assess hydrophobic/hydrophilic balance .
Advanced Research Questions
Q. What computational strategies can predict the compound’s behavior in polymer matrices or fuel additives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-C and C-O bonds to assess thermal stability in fuel blends .
- Molecular Dynamics (MD) : Simulate interactions with polyethylene glycol (PEG) chains to study compatibility in polymer composites. Use force fields like OPLS-AA for accurate van der Waals and electrostatic terms .
Q. How can contradictory data on thermal stability (e.g., TGA vs. DSC results) be resolved?
- Methodological Answer :
- Controlled Atmosphere TGA : Conduct under nitrogen vs. oxygen to differentiate oxidative degradation (exothermic DSC peaks) from pure thermal decomposition.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies from TGA data. Discrepancies may arise from sample crystallinity or solvent residues; pre-dry samples at 60°C for 24 hours .
Q. What theoretical frameworks explain its interactions in membrane separation technologies?
- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to model affinity with polymeric membranes (e.g., polyethersulfone). Correlate with experimental permeability data (e.g., reverse osmosis tests at 20 bar). Advanced studies may integrate quantum mechanical calculations to map electron density around sulfur atoms, influencing membrane selectivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. non-toxic profiles)?
- Methodological Answer :
- Dose-Response Studies : Test across a wider concentration range (1 nM–10 mM) to identify thresholds for toxicity.
- Strain-Specific Assays : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. Confounding factors like solvent choice (DMSO vs. water) must be standardized .
Methodological Framework Integration
Q. How can this compound be integrated into a broader theoretical framework for sustainable chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
